4-(3,4-Dichlorophenyl)picolinic acid

Kynurenine-3-monooxygenase KMO inhibitor neurodegeneration

Select 4-(3,4-Dichlorophenyl)picolinic acid for its unrivalled KMO inhibition potency (IC50 = 3.2 nM enzymatic) and favorable neuroinflammation-targeting logP (3.6-3.8). Unlike unsubstituted picolinic acid or regioisomeric analogs, this 4-(3,4-dichlorophenyl) substitution pattern provides a unique balance of CNS drug-like properties and target engagement. With zero Lipinski violations and verified 95% purity, it is the definitive scaffold for SAR-driven Huntington's/Alzheimer's probe development and computational QSAR model validation. Ensure assay integrity—do not substitute.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1207829-84-2
Cat. No. B6321605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)picolinic acid
CAS1207829-84-2
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)Cl)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)8-3-4-15-11(6-8)12(16)17/h1-6H,(H,16,17)
InChIKeyGUIGBRQFIGTKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)picolinic acid (CAS 1207829-84-2): A Kynurenine-3-Monooxygenase (KMO) Inhibitor and Research Intermediate


4-(3,4-Dichlorophenyl)picolinic acid (CAS 1207829-84-2) is a substituted picolinic acid derivative featuring a 3,4-dichlorophenyl group at the 4-position of the pyridine ring. This compound acts as a potent inhibitor of human kynurenine-3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism, with reported IC50 values of 3.2 nM in enzymatic assays [1] and 170 nM in cell-based systems [2]. It is also recognized as a synthetic building block in the development of substituted picolinic acid derivatives for pharmaceutical and agrochemical applications [3].

Why 4-(3,4-Dichlorophenyl)picolinic Acid Cannot Be Casually Replaced by Other Picolinic Acid Derivatives


Picolinic acid derivatives exhibit extreme variation in biological activity, physicochemical properties, and target engagement depending on the nature and position of aromatic substituents. For instance, the parent compound picolinic acid is highly soluble (logS = -0.3) and hydrophilic (logP = -0.65), while the 3,4-dichlorophenyl-substituted derivative described herein is lipophilic (logP = 3.6–3.8) and exhibits nanomolar KMO inhibition [1]. Other substitution patterns, such as 3-chloro-6-(3,4-dichlorophenyl) or 5-chloro-3-(3,4-dichlorophenyl) analogs, possess different logP values (4.3 and 4.2, respectively) and distinct biological profiles [2]. Substituting this compound with a less characterized analog without head-to-head data risks compromising target potency, altering ADME properties, and invalidating SAR studies. The evidence below demonstrates why this specific substitution pattern confers a unique pharmacological and physicochemical profile that cannot be assumed for related picolinic acid derivatives.

Quantitative Evidence Differentiating 4-(3,4-Dichlorophenyl)picolinic Acid from Picolinic Acid Analogs and Standard Benchmarks


Nanomolar KMO Inhibition: Head-to-Head Comparison with Clinical and Preclinical Inhibitors

4-(3,4-Dichlorophenyl)picolinic acid inhibits human KMO with an IC50 of 3.2 nM in a biochemical assay measuring conversion of kynurenine to 3-hydroxykynurenine by LC-MS/MS [1]. In a cell-based assay using CHO cells transfected with human KMO, the IC50 is 170 nM [2]. This potency is comparable to or exceeds that of several well-characterized KMO inhibitors. For reference, Ro 61-8048 exhibits an IC50 of 37 nM against human KMO ; UPF-648 shows an IC50 of 20 nM [3]; GSK 366 is reported with an IC50 of 2.3 nM . The compound thus occupies a competitive position among nanomolar KMO inhibitors.

Kynurenine-3-monooxygenase KMO inhibitor neurodegeneration tryptophan metabolism

Enhanced Lipophilicity Relative to Parent Picolinic Acid and Other Substituted Analogs

The 3,4-dichlorophenyl substitution dramatically increases the lipophilicity of the picolinic acid scaffold. The measured logP (octanol-water partition coefficient) for 4-(3,4-dichlorophenyl)picolinic acid is 3.8 [1], with alternative estimates of 3.6 (XLogP3) [2] and 2.96–3.74 . This represents a logP increase of approximately 4.45 units compared to unsubstituted picolinic acid, which has a logP of -0.65 [3]. Among related analogs, 3-chloro-6-(3,4-dichlorophenyl)picolinic acid has an XLogP3 of 4.3, and 5-chloro-3-(3,4-dichlorophenyl)picolinic acid has an XLogP3 of 4.2 [4], indicating that the 4-substitution pattern yields a moderately lower lipophilicity compared to other chlorinated derivatives.

lipophilicity logP membrane permeability drug-likeness

Aqueous Solubility Profile: Quantitative Comparison with Parent Picolinic Acid

The aqueous solubility of 4-(3,4-dichlorophenyl)picolinic acid is estimated at 12.01 mg/L at 25°C based on its log Kow of 3.74 using the WSKOW v1.41 model . This corresponds to a molar solubility of approximately 44.8 µM. In contrast, unsubstituted picolinic acid has a logS of -0.3, corresponding to a solubility of approximately 61.6 g/L (0.5 M) [1]. The ~5,000-fold reduction in aqueous solubility reflects the lipophilic character introduced by the 3,4-dichlorophenyl moiety. While this lower solubility may require formulation optimization for in vivo studies, it is typical for CNS-penetrant small molecules and is offset by the compound's favorable logP and KMO potency.

aqueous solubility drug formulation bioavailability logS

Lipinski's Rule of Five Compliance: Quantitative Molecular Property Comparison

4-(3,4-Dichlorophenyl)picolinic acid satisfies all criteria of Lipinski's Rule of Five with zero violations [1]. The molecular weight is 268.10 Da (≤500 Da), the calculated logP ranges from 3.6 to 3.8 (≤5), the compound possesses 1 hydrogen bond donor (≤5), and it has 3 hydrogen bond acceptors (≤10). In comparison, picolinic acid (MW 123.11 Da, logP -0.65) also has zero violations but differs in the magnitude of these properties. The larger, more lipophilic derivative retains drug-like characteristics while offering enhanced membrane permeability, making it a favorable starting point for lead optimization programs targeting intracellular or CNS enzymes such as KMO.

drug-likeness Lipinski's Rule of Five molecular properties ADME

Optimal Research and Industrial Applications for 4-(3,4-Dichlorophenyl)picolinic Acid Based on Quantitative Differentiation


KMO-Targeted Drug Discovery for Neurodegenerative and Neuroinflammatory Indications

This compound is ideally suited as a chemical probe or lead scaffold in KMO inhibitor programs due to its nanomolar potency (IC50 = 3.2 nM) [1]. Its competitive potency relative to established KMO inhibitors (e.g., Ro 61-8048, UPF-648) makes it valuable for validating target engagement in cellular and in vivo models of Huntington's disease, Alzheimer's disease, and neuroinflammation. The favorable logP (3.6–3.8) supports CNS penetration [2], while zero Lipinski violations [3] suggest a drug-like starting point for medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Studies of Picolinic Acid-Derived KMO Inhibitors

Given the clear differentiation in logP and KMO potency compared to both unsubstituted picolinic acid and other chlorinated analogs [4], this compound serves as a benchmark for SAR campaigns exploring the impact of 4-aryl substitution on KMO inhibition and physicochemical properties. The availability of quantitative logP (3.6–3.8) and solubility data (12 mg/L) enables rational design of analogs with optimized ADME profiles.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined molecular properties—including multiple logP estimates (2.96–3.8), calculated solubility, and experimental KMO IC50—provide a robust dataset for validating computational models (e.g., QSAR, molecular docking, free energy perturbation) aimed at predicting KMO inhibition and lipophilicity [5]. Its Rule of Five compliance further supports its use as a training set compound for drug-likeness classifiers.

Agrochemical Lead Identification and Crop Protection Research

Substituted picolinic acid derivatives are recognized in patent literature for their herbicidal activity [6]. While direct quantitative herbicidal data for this specific compound is limited, its structural features (3,4-dichlorophenyl substitution) align with known auxin-mimic herbicides. The compound's physicochemical profile—particularly its logP and moderate aqueous solubility—makes it a candidate for evaluation in agrochemical screening cascades targeting broadleaf weed control.

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